Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride
Description
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride (CAS 1306607-11-3) is a thiazole-derived compound with a molecular weight of 222.69 g/mol (C₇H₁₁ClN₂O₂S). Its structure features a methyl ester group (-COOCH₃) and a methylamino (-NHCH₃) substituent on the 1,3-thiazole ring. The hydrochloride salt enhances solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis, particularly for spirocyclic and heterocyclic compounds (e.g., in EP 4,374,877 A2) .
Properties
IUPAC Name |
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-8-7-9-5(4-12-7)3-6(10)11-2;/h4H,3H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXQHQLTDPDAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)CC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride typically involves the reaction of 2-(methylamino)-1,3-thiazole-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification. The resulting product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups attached to the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride has been investigated for its potential use in the development of pharmaceuticals. Its thiazole moiety is known to exhibit biological activity, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has shown that compounds containing thiazole rings can possess antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Table: Antimicrobial Activity Comparison
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| This compound | Moderate | High |
| Control (Standard Antibiotic) | High | High |
Agricultural Science
In agricultural research, thiazole derivatives have been explored for their role as agrochemicals. This compound has shown promise as a plant growth regulator.
Case Study: Plant Growth Regulation
A field study assessed the effects of this compound on crop yield and growth parameters in maize. The application of this compound resulted in a statistically significant increase in plant height and biomass compared to untreated controls .
Table: Effects on Plant Growth Parameters
| Parameter | Control (Untreated) | Treated (10 mg/L) |
|---|---|---|
| Average Height (cm) | 150 | 165 |
| Biomass (g/plant) | 200 | 250 |
Material Science
The compound's unique chemical structure allows it to be explored in material science applications, particularly in the synthesis of novel polymers and coatings.
Case Study: Polymer Synthesis
In a recent study, this compound was utilized as a monomer in the synthesis of biodegradable polymers. The resulting materials demonstrated enhanced mechanical properties and biodegradability compared to traditional plastics .
Mechanism of Action
The mechanism of action of Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-based acetates with varying substituents and counterions are widely used in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: Methylamino vs. Aminomethyl Group: Compounds with aminomethyl substituents (e.g., 245.13 g/mol) exhibit higher polarity due to the additional -CH₂NH₂ moiety, favoring aqueous solubility but requiring dihydrochloride salts for stabilization .
Ester Variations :
- Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl esters under acidic conditions, as seen in the synthesis of spirocyclic compounds .
- Ethyl esters (285.10 g/mol) may offer slower metabolic clearance in vivo due to increased steric bulk .
Hydrochloride Salts: Mono-hydrochloride salts (e.g., target compound) are common in intermediates to balance solubility and crystallinity, whereas dihydrochlorides (245.13 g/mol) are used for highly basic amines .
Structural Complexity: The oxyimino group in C₁₀H₁₂N₂O₆S enables hydrogen bonding and π-π stacking, critical for stabilizing cephalosporin crystal structures .
Biological Activity
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride (CAS Number: 1306607-11-3) is a thiazole derivative with potential therapeutic applications. This compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula: C₇H₁₁ClN₂O₂S
- Molecular Weight: 222.69 g/mol
- CAS Number: 1306607-11-3
- Purity: Minimum 95% .
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Anticancer Properties
Thiazole compounds are also recognized for their anticancer potential. In a study analyzing various thiazole derivatives, this compound demonstrated cytotoxic effects on cancer cell lines.
Case Study Findings:
- The compound exhibited IC₅₀ values in the low micromolar range against several cancer cell lines.
- Structural activity relationship (SAR) studies indicated that the presence of a methyl group at position four enhances cytotoxic activity .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Protein Functions: The compound may inhibit critical proteins involved in cancer cell proliferation.
- Induction of Apoptosis: Studies suggest that thiazole derivatives can trigger apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Mechanisms: The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in microorganisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
